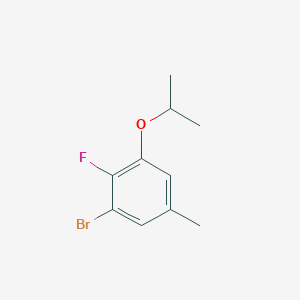
(4aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hinokiol is a naturally occurring polyphenolic compound found in the bark and leaves of various Magnolia species, particularly Magnolia grandiflora and Magnolia officinalis . It has been traditionally used in Southeast Asian medicine for its therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hinokiol can be synthesized through several methods. One common approach involves the reaction of honokiol with glycerol in pyridine at 25°C for eight hours . Another method includes the incorporation of boron trifluoride into honokiol-glucose and honokiol-mannose glucose pentaacetate to form synthetic derivatives .
Industrial Production Methods
Industrial production of hinokiol often involves extraction from the bark and leaves of Magnolia species using solvents like ethanol or methanol. The extracted compound is then purified through various chromatographic techniques to obtain high-purity hinokiol .
Analyse Chemischer Reaktionen
Types of Reactions
Hinokiol undergoes various chemical reactions, including:
Oxidation: Hinokiol can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Hinokiol can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and acetylated compounds .
Wissenschaftliche Forschungsanwendungen
Hinokiol has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing various derivatives with potential therapeutic properties.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential in treating neurological diseases, cancer, and inflammatory conditions
Industry: Used in the formulation of cosmetics and personal care products due to its antioxidant properties.
Wirkmechanismus
Hinokiol exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Neuroprotective: Enhances mitochondrial fusion, maintains mitochondrial structure, and supports neural cell survival.
Anticancer: Induces cell cycle arrest, inhibits epithelial-mesenchymal transition, and suppresses cell migration and invasion.
Vergleich Mit ähnlichen Verbindungen
Hinokiol is often compared with magnolol, another polyphenolic compound found in Magnolia species. While both compounds share similar chemical structures, they differ in their physicochemical properties and stability:
Solubility: Hinokiol has higher solubility at acidic pH values, while magnolol is more soluble at alkaline pH values.
Stability: Hinokiol is less stable than magnolol, particularly at neutral and basic pH values.
Pharmacological Effects: Both compounds exhibit anti-inflammatory, antioxidant, and neuroprotective properties, but hinokiol has shown greater potential in anticancer research.
Similar compounds include:
Magnolol: Another polyphenolic compound with similar therapeutic properties.
Honokiol: A neolignan biphenol with a wide range of pharmacological effects.
Hinokiol’s unique combination of therapeutic properties and its potential in various scientific research fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C20H30O2 |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(4aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C20H30O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h10-12,17-18,21-22H,6-9H2,1-5H3/t17?,18?,20-/m1/s1 |
InChI-Schlüssel |
ODFCWXVQZAQDSO-AFMYVXGZSA-N |
Isomerische SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3[C@@]2(CCC(C3(C)C)O)C)O |
Kanonische SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


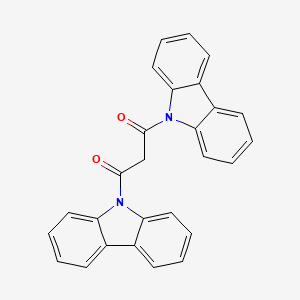
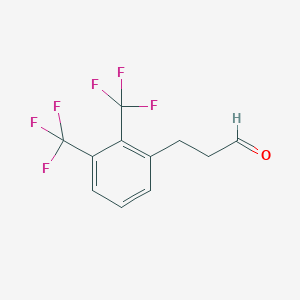
![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776695.png)
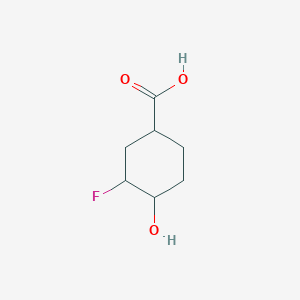
![2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14776709.png)
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B14776710.png)
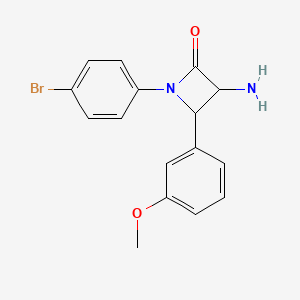
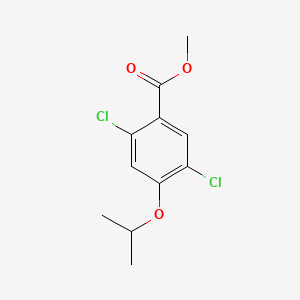
![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)
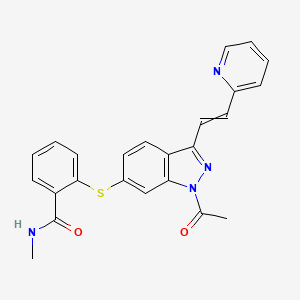
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)


